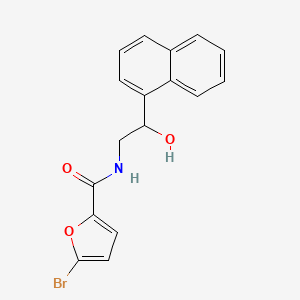
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H20N2O2S2 and its molecular weight is 408.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest is related to various synthetic and chemical studies focused on derivatives of naphthalene and thiophene. One study reports the synthesis of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea as an unexpected product under certain conditions, highlighting the complexity and potential for novel reactions involving similar compounds (Jiehua Xu, Anjun Chen, Qingjian Liu, 2009). Similarly, research on Ni(II) and Pd(II) complexes with new N,O donor thiophene appended Schiff base ligand, which involves the condensation between 2-hydroxy-1-naphthaldehyde and thiophene-2-ethylamine, explores the compound's potential in synthesizing complex molecules with specific electronic structures (Subhankar Kundu, Ajoy Kumar Pramanik, A. Mondal, T. Mondal, 2016).
Molecular Logic Gates and Sensors
A notable application in molecular electronics is demonstrated through the creation of a naphthalene-thiophene hybrid molecule that functions as a fluorescent AND logic gate, utilizing Zn2+ and OAc- ions as inputs. This discovery opens pathways for the use of such compounds in the detection of intracellular Zn2+ under a fluorescence microscope, highlighting their potential in biological sensing and logic gate design (Debasis Karak, Sudipta Das, Sisir Lohar, A. Banerjee, Animesh Sahana, Ipsit Hauli, S. Mukhopadhyay, D. Safin, M. G. Babashkina, M. Bolte, Y. Garcia, D. Das, 2013).
Conformational Studies and Crystal Engineering
Research on conformational adjustments in urea and thiourea-based assemblies reveals the intricate balance between molecular structure and function. Studies focusing on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its derivatives demonstrate the impact of conformational changes on the formation of hydrogen-bonded synthons and self-assemblies, providing insights into the principles of crystal engineering and molecular design (Nithi Phukan, J. Baruah, 2016).
Antibacterial Applications
Further extending the compound's potential applications, studies on similar naphthalene-thiophene derivatives explore their roles as inhibitors of tyrosyl-tRNA synthetase, demonstrating significant antibacterial activity against Gram-positive organisms. This suggests that derivatives of the compound could be effective in developing new antimicrobial agents (Juan Sun, Jia-jia Liu, Wei Zhou, F. Guo, Xin-Yi Wang, Hailiang Zhu, 2014).
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHWCOMLAYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)
![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2545566.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![6-methyl-4-(1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)
